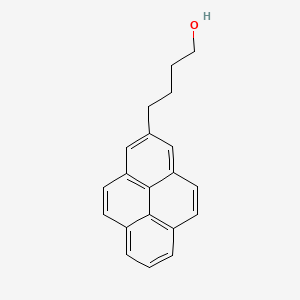

2-Pyrenebutanol

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Allosteric Mechanisms in Cytochrome P450

2-Pyrenebutanol has been utilized to explore allosteric mechanisms in cytochrome P450 enzymes. Its binding to the enzyme P450eryF was studied, revealing distinct positive cooperativity, and a substrate-induced spin shift. This research provides insights into the molecular mechanisms of enzyme function and drug metabolism (Davydov, Kumar & Halpert, 2002).

2. Fluorescent Probing of Macromolecules

This compound has been used as a fluorescent label for probing the internal dynamics and interior polarity of macromolecules. Its excimer formation and sensitivity to solvent polarity make it a valuable tool for studying the behavior of macromolecules in various environments (Farhangi & Duhamel, 2016).

3. Drug Delivery Applications

The encapsulation of pyrenyl derivatives, including this compound, in a water-soluble metalla-cage has been studied for drug delivery purposes. These systems showed potential for delivering lipophilic drugs, with investigations focusing on their cytotoxicities in cancer cells (Mattsson et al., 2010).

4. Polymer Composite Material Development

This compound has been evaluated for noncovalent functionalization of carbon nanotubes in polymer composites. Its interaction with polycarbonate was studied, showing improved mechanical properties and potential for advanced material applications (Choi, Choi & Kim, 2015).

5. Probing G-Quadruplex Structures

Its use in the study of G-quadruplex structures in oligonucleotide conjugates has been reported. Pyrene excimer fluorescence was used as a probe, providing a method to investigate the formation and stability of these structures, important in genetic research (Zhu & Lewis, 2007).

6. Protein Dynamics and Folding Studies

This compound has been applied as a probe in the study of protein conformation and folding. Its unique spectral features, such as sensitivity to the microenvironment and fluorescence emission, allow researchers to monitor protein dynamics and interactions (Bains, Patel & Narayanaswami, 2011).

Safety and Hazards

Orientations Futures

The future directions for 2-Pyrenebutanol could involve its use in the development of new photoactive compounds bearing donor-acceptor groups . Additionally, its encapsulation in nanocapsules could open up new possibilities for its use in diverse applications such as molecular transporters and nanoreactors .

Propriétés

IUPAC Name |

4-pyren-2-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-11-2-1-4-14-12-17-9-7-15-5-3-6-16-8-10-18(13-14)20(17)19(15)16/h3,5-10,12-13,21H,1-2,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNIUURTXULQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCCO)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80795624 | |

| Record name | 4-(Pyren-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80795624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63397-91-1 | |

| Record name | 4-(Pyren-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80795624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

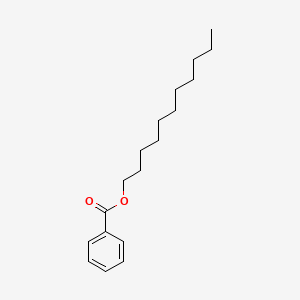

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

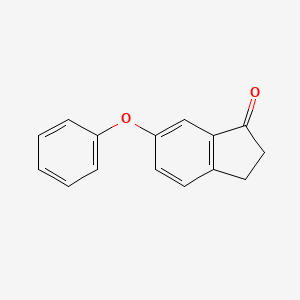

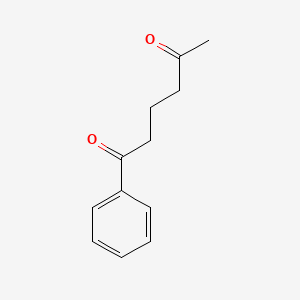

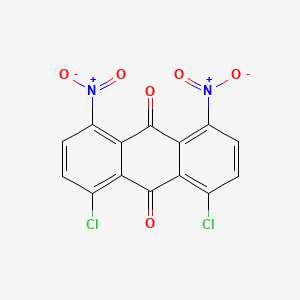

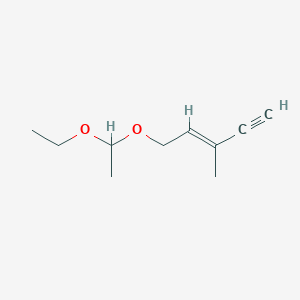

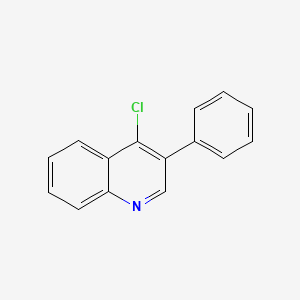

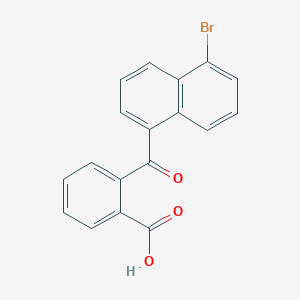

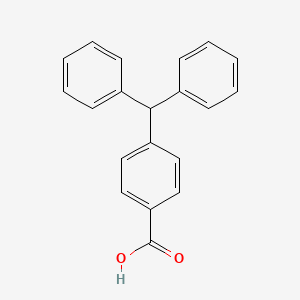

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[2-(benzoylamino)phenyl]-2-oxopropanoate](/img/structure/B3192557.png)